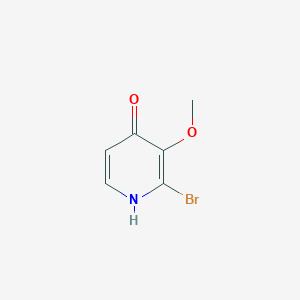

2-Bromo-3-methoxypyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXWIDZUNWGGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-3-methoxypyridin-4-ol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-methoxypyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process commencing with the commercially available and naturally occurring compound, maltol (2-methyl-3-hydroxy-4-pyrone). The synthetic strategy involves the protection of the hydroxyl group, conversion of the pyrone ring to a pyridinone, and subsequent selective bromination.

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step 1: Protection of the Hydroxyl Group of Maltol

The initial step involves the protection of the acidic 3-hydroxyl group of maltol to prevent side reactions in the subsequent amination step. Benzyl protection is a suitable choice due to its stability under the reaction conditions and its ease of removal via hydrogenolysis.

Protocol:

-

To a solution of maltol (1 equivalent) in methanol, add an aqueous solution of sodium hydroxide (1.1 equivalents).

-

To this solution, add benzyl chloride (1.1 equivalents).

-

Reflux the mixture for 12 hours.[1]

-

After cooling, remove the methanol by rotary evaporation.

-

Take up the resulting oil in dichloromethane and wash with 5% aqueous sodium hydroxide, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-(benzyloxy)-4H-pyran-4-one.[1]

Causality: The basic conditions deprotonate the hydroxyl group of maltol, forming a phenoxide-like species that readily undergoes Williamson ether synthesis with benzyl chloride.

Step 2: Conversion of the Pyrone to a Pyridinone

The pyrone ring is converted to a pyridinone ring by reaction with a primary amine. The choice of amine will determine the substituent on the nitrogen atom of the pyridinone. For the synthesis of the parent pyridinone, aqueous ammonia can be used.

Protocol:

-

Add 2-methyl-3-(benzyloxy)-4H-pyran-4-one (1 equivalent) to a solution of a primary amine (2 equivalents) in water.

-

Reflux the mixture for 24 hours.[1]

-

Add decolourizing charcoal and stir for 30 minutes before filtering.

-

Evaporate the filtrate to obtain the crude 1-(substituted)-2-methyl-3-(benzyloxy)pyridin-4(1H)-one.

Causality: The reaction proceeds via a ring-opening Michael addition of the amine to the pyrone, followed by dehydration and ring closure to form the more stable pyridinone.

Step 3: Deprotection of the Hydroxyl Group

The benzyl protecting group is removed by catalytic hydrogenation to yield the corresponding 3-hydroxypyridin-4-one.

Protocol:

-

Dissolve the 1-(substituted)-2-methyl-3-(benzyloxy)pyridin-4(1H)-one in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the 1-(substituted)-2-methyl-3-hydroxypyridin-4(1H)-one.

Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free hydroxyl group and toluene as a byproduct.

Step 4: Methylation of the Hydroxyl Group

The hydroxyl group at the 3-position is methylated to yield the desired 3-methoxy-pyridin-4-one derivative.

Protocol:

-

To a stirred mixture of the 1-(substituted)-2-methyl-3-hydroxypyridin-4(1H)-one (1 equivalent) and pulverized potassium hydroxide (1.1 equivalents) in dimethyl sulfoxide (DMSO), add a solution of methyl iodide (1.1 equivalents) in DMSO dropwise.

-

Maintain the reaction at 55-60°C for 30 minutes.

-

Pour the mixture into ice water to precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the 1-(substituted)-3-methoxy-2-methylpyridin-4(1H)-one.

Causality: The strong base (KOH) deprotonates the hydroxyl group, and the resulting alkoxide undergoes nucleophilic substitution with methyl iodide.

Step 5: Selective Bromination

The final step is the selective bromination of the 3-methoxypyridin-4-one at the 2-position. The reaction conditions, particularly the pH, are critical to achieve mono-bromination at the desired position and to avoid poly-bromination.[2]

Protocol:

-

Dissolve the 3-methoxypyridin-4-one derivative in an aqueous buffer solution at pH 4.

-

Slowly add a solution of bromine (1 equivalent) in aqueous potassium bromide to the stirred solution.[2]

-

Alternatively, N-bromosuccinimide (NBS) in a suitable solvent can be used as a milder brominating agent.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography to isolate this compound.

Causality: The pyridin-4-one ring is activated towards electrophilic substitution. At a controlled pH, the reaction rate of the mono-brominated product can be slower than that of the starting material, allowing for selective mono-bromination. The electron-donating methoxy group directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the 2-position is ortho to the methoxy group and adjacent to the ring nitrogen, making it a likely site for bromination.

Characterization of this compound

As no experimental data for this compound is currently available in the public domain, the following characterization data is predicted based on the analysis of structurally similar compounds.

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Predicted Spectral Data

| Technique | Predicted Data |

| ¹H NMR (in DMSO-d₆) | δ ~7.5-7.7 (d, 1H, H-6), δ ~6.0-6.2 (d, 1H, H-5), δ ~3.9 (s, 3H, -OCH₃), δ ~11.0-12.0 (br s, 1H, N-H or O-H, D₂O exchangeable) |

| ¹³C NMR (in DMSO-d₆) | δ ~170 (C-4, C=O), δ ~145 (C-6), δ ~140 (C-3), δ ~115 (C-5), δ ~110 (C-2, C-Br), δ ~56 (-OCH₃) |

| IR (KBr Pellet) | ~3200-2800 cm⁻¹ (O-H/N-H stretch, broad), ~1640 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~600-700 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (EI) | m/z 205/207 ([M]⁺, bromine isotope pattern), fragments corresponding to loss of CH₃, CO, and Br. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum of a thin film of the sample on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Protocol:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Analyze the molecular ion peak, paying close attention to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio, resulting in two peaks of almost equal intensity separated by 2 m/z units).[3]

-

Analyze the fragmentation pattern to further confirm the structure.

-

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route, starting from the readily available maltol, offers a plausible pathway for the preparation of this novel compound. The predicted characterization data, based on established spectroscopic principles and data from analogous structures, will be invaluable for researchers undertaking the synthesis and identification of this and related molecules. The successful synthesis and characterization of this compound would provide a valuable building block for the development of new chemical entities with potential applications in the pharmaceutical and agrochemical industries.

References

- Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562.

- Yavari, I., & Naeimabadi, M. (2017). Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Research in Pharmaceutical Sciences, 12(4), 285–293.

-

Wikipedia. (2023, December 2). 2-Pyridone. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3-hydroxy-2-methyl-γ-pyrone. Retrieved January 20, 2026, from [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

- Kumar, P., & Kumar, R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(3), 5086–5121.

- Shcherbakov, A. M., & Chusov, D. A. (2023).

- Belyakov, S., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(2), 849.

- Al-Mawla, L. A., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 86(10), 965-974.

-

ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-pyridinones from maltol and a primary amine. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US3474113A - Synthesis of 4-pyrones.

- Schut, R. N., Strycker, W. G., & Liu, T. M. H. (1967). The Conversion of 3-Aminoalkylidene-2,4-pyrandiones into 4-Pyridones. The Journal of Organic Chemistry, 32(4), 1134–1137.

- Yeddanapalli, L. M., & Gnanapragasam, N. S. (1959). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of the Chemical Society, 4934-4939.

-

ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved January 20, 2026, from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved January 20, 2026, from [Link]

Sources

Physicochemical properties of 2-Bromo-3-methoxypyridin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-methoxypyridin-4-ol

Abstract

This compound is a substituted pyridine derivative with potential applications as a key intermediate in medicinal and agrochemical research. A comprehensive understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and application, particularly in drug discovery where properties such as acidity (pKa), lipophilicity (LogP/LogD), and solubility dictate pharmacokinetic and pharmacodynamic behavior. As this compound is a specialized research chemical, extensive experimental data is not widely published. This guide, therefore, provides a robust predictive analysis of its core physicochemical properties based on first principles and data from structurally related analogs. Furthermore, it furnishes detailed, field-proven, "gold standard" protocols for the experimental determination of these critical parameters, empowering researchers to conduct self-validating characterization studies.

Molecular Structure and Predicted Physicochemical Profile

The structure of this compound features a pyridin-4-ol core, which can exist in equilibrium with its pyridone tautomer. The ring is substituted with a bromine atom at position 2 and a methoxy group at position 3. These substituents critically influence the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical nature.

Caption: Chemical structure of this compound.

Table 1: Summary of Predicted Physicochemical Properties

| Property | Predicted Value / Range | Rationale & Significance |

| Molecular Formula | C₆H₆BrNO₂ | --- |

| Molecular Weight | 204.02 g/mol | Calculated from the molecular formula. Essential for all gravimetric and molar calculations. |

| pKa₁ (Acidic) | 7.5 - 8.5 | Estimated for the 4-hydroxyl group. Influenced by the electron-withdrawing Br and pyridine N. Governs ionization state in basic media. |

| pKa₂ (Basic) | 1.0 - 2.0 | Estimated for the pyridine nitrogen. Significantly lowered by the adjacent electron-withdrawing Br. Governs ionization state in acidic media. |

| LogP | 1.4 - 1.9 | Calculated based on contributions from the core structure and substituents. Indicates moderate lipophilicity. |

| Aqueous Solubility | Low to Moderate | A balance between the polar hydroxyl/pyridine core and the hydrophobic bromo/methoxy groups. Expected to be pH-dependent. |

| Melting Point | > 150 °C (Decomposition likely) | Expected to be significantly higher than non-hydroxylated analogs (e.g., 2-bromo-3-methoxypyridine, mp 45-49°C[1]) due to strong intermolecular hydrogen bonding from the -OH group. |

Ionization Behavior (pKa): Analysis and Experimental Protocol

Scientific Rationale

The molecule possesses two primary ionizable centers: the acidic proton of the 4-hydroxyl group and the basic lone pair of electrons on the pyridine nitrogen.

-

Acidic pKa (pKa₁): The 4-hydroxyl group is acidic. Its pKa will be lower (more acidic) than a typical aliphatic alcohol due to the aromatic nature of the ring but higher (less acidic) than a phenol due to the influence of the ring nitrogen. The electron-withdrawing inductive effect of the bromine atom will further increase its acidity.

-

Basic pKa (pKa₂): The pyridine nitrogen is basic. Its basicity is substantially reduced by the potent electron-withdrawing effect of the adjacent bromine atom at the C2 position.

Accurate pKa determination is critical, as it dictates the charge state of the molecule at different pH values, which in turn governs its solubility, permeability, and receptor-binding interactions. Potentiometric titration is the benchmark method for its high precision and direct measurement of pKa values.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the acidic and basic pKa values of the target compound.[3][4]

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[3]

-

Sample Preparation: Prepare a ~1 mM solution of this compound. If solubility is limited, a co-solvent (e.g., methanol or DMSO, <5% v/v) may be used, though its effect on pKa should be noted. Maintain a constant ionic strength throughout the experiment by using 0.15 M potassium chloride solution.[3]

-

Titration:

-

Place the sample solution in a reaction vessel and purge with nitrogen to displace dissolved CO₂.

-

Immerse the calibrated pH electrode and a magnetic stirrer.

-

Acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

-

Begin titration by adding small, precise aliquots of standardized 0.1 M NaOH.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.0.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (dpH/dV) of the curve to accurately identify the inflection points (equivalence points).

-

The pKa is equal to the pH at the half-equivalence point.[5] For a diprotic substance like this, two pKa values corresponding to the two buffer regions on the curve will be determined.

-

Lipophilicity (LogP/LogD): Analysis and Experimental Protocol

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[6][7] For an ionizable compound like this compound, LogD at physiological pH (7.4) is more biologically relevant than LogP.

The "shake-flask" method is the universally recognized gold standard for LogP and LogD determination due to its direct measurement of the compound's partitioning at equilibrium.[7][8]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

This protocol details the measurement of the distribution coefficient at pH 7.4.[6][9]

Caption: Workflow for LogD determination by the shake-flask method.

Methodology:

-

Phase Preparation:

-

Prepare a 0.01 M phosphate-buffered saline (PBS) solution and adjust to pH 7.4.

-

Mix equal volumes of 1-octanol and the pH 7.4 PBS in a large vessel. Shake vigorously for at least 24 hours to ensure mutual saturation of the phases.

-

Allow the phases to separate completely before use. This pre-saturation step is critical to prevent volume changes during the actual experiment.[6]

-

-

Partitioning:

-

Prepare a stock solution of the compound (e.g., 10 mM in DMSO).

-

In a suitable vessel (e.g., glass vial), add a precise volume of the pre-saturated octanol and pre-saturated PBS (e.g., 2 mL of each).

-

Spike the system with a small volume of the compound stock solution to achieve a suitable final concentration.

-

Seal the vessel and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2 to 24 hours).

-

-

Analysis:

-

Centrifuge the vessel to ensure a sharp separation between the aqueous and octanol layers.

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve is required for accurate quantification.

-

-

Calculation:

-

Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in octanol / Concentration in aqueous phase).

-

Aqueous Solubility: Analysis and Experimental Protocol

Scientific Rationale

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The solubility of this compound is expected to be pH-dependent due to its ionizable nature. The thermodynamic "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium concentration of a compound in a saturated solution.[10][11]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining thermodynamic aqueous solubility.[10][11]

Caption: Workflow for equilibrium aqueous solubility determination.

Methodology:

-

Sample Preparation: Add an excess amount of the solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS). It is crucial that an excess of solid material remains visible throughout the experiment to ensure equilibrium with a saturated solution.[11]

-

Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for 24 to 72 hours to allow the system to reach thermodynamic equilibrium.[10]

-

Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous solution from the excess solid by filtration (using a low-protein-binding filter, such as PVDF) or centrifugation.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve. This concentration represents the equilibrium solubility.

Expected Spectroscopic Signatures

While experimental spectra are not publicly available, the molecular structure allows for reliable prediction of its key spectroscopic features, which are essential for structural confirmation.[12][13]

¹H NMR Spectroscopy

(Predicted for CDCl₃ or DMSO-d₆)

-

-OH Proton: A broad singlet, chemical shift highly dependent on solvent and concentration (typically δ 9-11 ppm in DMSO-d₆).

-

Aromatic Protons (2H): Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at the C5 and C6 positions. The coupling constant would be typical for ortho-coupling in a pyridine ring.

-

Methoxy Protons (-OCH₃): A sharp singlet (3H) at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

(Predicted for CDCl₃ or DMSO-d₆)

-

Six distinct carbon signals are expected.

-

C4 (bearing -OH): Expected to be significantly downfield (δ ~160-165 ppm).

-

C2 (bearing -Br): Shift will be influenced by both bromine and nitrogen (δ ~140-145 ppm).

-

Other Aromatic Carbons: Signals for C3, C5, and C6 will appear in the typical aromatic region (δ ~110-150 ppm).

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad and strong absorption band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (methoxy).

-

C=C / C=N Stretch: Medium to strong absorptions in the 1550-1650 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ (aryl ether).

-

C-Br Stretch: A weak to medium band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The expected peaks will be at m/z 203 and 205, with nearly equal intensity.

-

Fragmentation: Likely fragmentation pathways would include the loss of HBr, CH₃, and CO.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. By combining predictive analysis based on established chemical principles with detailed, validated experimental protocols, this document serves as an essential resource for researchers in drug discovery and chemical synthesis. The outlined methodologies for determining pKa, LogD, and aqueous solubility represent the industry-standard approaches required for generating reliable and reproducible data, which is fundamental to advancing the development of novel chemical entities.

References

-

LogP / LogD shake-flask method - Protocols.io. (2024). Available at: [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Available at: [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Available at: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015). Available at: [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019). Available at: [Link]

-

Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. (n.d.). Available at: [Link]

-

Aqueous Solubility Determination Guide | PDF - Scribd. (2019). Available at: [Link]

-

Aqueous Solubility - Creative Biolabs. (n.d.). Available at: [Link]

-

2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119 - PubChem. (n.d.). Available at: [Link]

- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents. (n.d.).

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Available at: [Link]

-

Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF - ResearchGate. (2025). Available at: [Link]

- CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents. (n.d.).

- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents. (n.d.).

-

Supplementary Information - Beilstein Journals. (n.d.). Available at: [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds - NIH. (2022). Available at: [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Available at: [Link]

-

3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem. (n.d.). Available at: [Link]

-

How to calculate pKa - BYJU'S. (n.d.). Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Available at: [Link]

-

Spectral Information - PubChem - NIH. (2017). Available at: [Link]

Sources

- 1. 2-Bromo-3-methoxypyridine 97 24100-18-3 [sigmaaldrich.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. byjus.com [byjus.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Bromo-3-methoxypyridin-4-ol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-3-methoxypyridin-4-ol, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to present a robust profile of the target molecule. We will explore its core chemical identity, propose a logical synthetic pathway, provide predicted spectral data with detailed justifications, and discuss its potential applications in modern drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Core Molecular Identity and Physicochemical Properties

This compound is a halogenated and methoxylated derivative of 4-hydroxypyridine. A definitive CAS Number for this compound is not readily found in major chemical databases, indicating it is a novel or less-common research chemical. The structure, however, is unambiguous and its properties can be reliably predicted.

A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 1H-pyridin-4-one form. This equilibrium is influenced by the solvent and substitution pattern and profoundly affects the compound's chemical reactivity and spectral characteristics.

Caption: Tautomerism of the target compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₆H₆BrNO₂ | PubChem[1] |

| Molecular Weight | 204.02 g/mol | Calculated |

| Monoisotopic Mass | 202.95819 Da | Predicted by PubChem[1] |

| Appearance | Likely off-white to light brown solid | Analogy to similar pyridinols |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General property of pyridinols |

| pKa | ~8-9 (for pyridinium N), ~4-5 (for hydroxyl) | Estimated based on substituted pyridines |

Plausible Synthetic Pathway

While a specific, validated synthesis for this compound is not published, a highly plausible route can be designed based on established pyridine chemistry. The most direct approach involves the electrophilic bromination of a suitable precursor, 3-methoxy-4-pyridinol (also known as 3-methoxypyridin-4-ol).

The synthesis of related compounds like 2-bromo-3-methoxypyridine often starts from 2-bromo-3-pyridinol, which is then methylated.[2][3] This highlights the feasibility of manipulating these functional groups on the pyridine ring.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The electron-donating hydroxyl and methoxy groups activate the pyridine ring towards electrophilic substitution. The bromination is expected to occur at the C2 position, which is ortho to the strongly activating hydroxyl group and meta to the methoxy group.

-

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-methoxy-4-pyridinol in a suitable solvent such as N,N-Dimethylformamide (DMF) or glacial acetic acid.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.

-

Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching & Isolation: Upon completion, pour the reaction mixture into ice water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous phase with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Predicted Spectral Data and Analysis

The following spectral data are predicted based on the compound's structure and analysis of similar molecules.[4][5][6] Experimental verification is required for confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three main signals: two from the aromatic protons on the pyridine ring and one from the methoxy group. The N-H proton of the pyridone tautomer may appear as a broad singlet.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.5 - 7.7 | Doublet (d) | ~5-6 Hz | Downfield due to proximity to the electronegative nitrogen and deshielding from the carbonyl in the pyridone tautomer. Coupled to H-5. |

| H-5 | ~6.2 - 6.4 | Doublet (d) | ~5-6 Hz | Upfield relative to H-6, coupled to H-6. |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | N/A | Typical range for an aryl methoxy group. |

| N-H / O-H | ~10 - 12 | Broad Singlet (br s) | N/A | Exchangeable proton, chemical shift is solvent and concentration dependent. Characteristic of the pyridone/pyridin-ol tautomerism. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the single methoxy carbon.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~170 - 175 | Strongly downfield, characteristic of a carbonyl carbon in the dominant pyridone tautomer. |

| C-3 | ~145 - 150 | Attached to the electron-donating methoxy group. |

| C-6 | ~138 - 142 | Carbon adjacent to the ring nitrogen. |

| C-5 | ~105 - 110 | Shielded carbon, upfield shift is expected. |

| C-2 | ~100 - 105 | Attached to bromine, but the C-Br bond can have a shielding effect in some heteroaromatic systems. |

| -OCH₃ | ~55 - 60 | Typical range for a methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be critical for observing the tautomeric equilibrium.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200 - 2800 (broad) | O-H / N-H | Stretching (H-bonded) |

| 1640 - 1680 (strong) | C=O (Amide) | Stretching (from pyridone tautomer) |

| 1550 - 1600 | C=C / C=N | Ring Stretching |

| 1250 - 1300 | C-O (Aryl Ether) | Asymmetric Stretching |

| 1020 - 1070 | C-O (Aryl Ether) | Symmetric Stretching |

| 550 - 650 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry would provide definitive confirmation of the molecular weight and elemental composition.

-

Molecular Ion: A characteristic isotopic pattern for the molecular ion [M]⁺ will be observed due to the presence of bromine. Two peaks of nearly equal intensity will appear at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

Predicted m/z: [M]⁺ at ~203 and [M+2]⁺ at ~205.

-

Fragmentation: Likely fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) from the pyridone ring.

Reactivity and Applications in Drug Development

This compound is a promising scaffold for building complex molecular architectures. The bromine atom at the 2-position is the primary handle for synthetic transformations.

Cross-Coupling Reactions

The C2-Br bond is expected to be reactive in various palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern pharmaceutical synthesis.[7][8]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted 2-aminopyridine derivatives which are common motifs in kinase inhibitors.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Sources

- 1. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. sci-hub.se [sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Bromo-3-methoxypyridin-4-ol: A Technical Guide for Structural Elucidation

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis and structural confirmation of 2-Bromo-3-methoxypyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule[1], this document synthesizes established spectroscopic principles and data from structurally analogous compounds to present a predictive yet robust analytical workflow. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also detailed experimental protocols and interpretative logic essential for unequivocal molecular characterization.

Introduction: The Analytical Challenge and Strategy

This compound (C₆H₆BrNO₂) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom, a methoxy group, and a hydroxyl group. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is paramount.

A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form.[2] The position of this equilibrium is influenced by the solvent and other substituents. For this compound, the pyridin-4-one tautomer is expected to be a significant, if not the dominant, form. This guide will consider the spectral evidence for this tautomerism.

Our analytical strategy is to integrate data from four core spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and MS—to build a self-validating structural proof.

Molecular Structure and Tautomerism

The structure and atom numbering for the pyridin-4-one tautomer, which will be used for spectral assignments, are shown below.

Caption: Numbering scheme for this compound (pyridin-4-one tautomer).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. The predicted chemical shifts are influenced by the electron-withdrawing bromine atom, the electron-donating methoxy group, and the conjugated pyridinone system.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal four distinct signals: two aromatic protons on the pyridine ring, one from the methoxy group, and a broad signal from the N-H or O-H proton, depending on the tautomer and solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.5 - 7.7 | Doublet (d) | ~7-8 Hz | Downfield due to proximity to the electronegative nitrogen and deshielding by the C=O group. Coupled to H-5. |

| H-5 | ~6.5 - 6.7 | Doublet (d) | ~7-8 Hz | Upfield relative to H-6. Coupled to H-6. |

| OCH₃ | ~3.8 - 4.0 | Singlet (s) | N/A | Typical range for a methoxy group on an aromatic ring.[3] |

| N-H / O-H | ~10.0 - 12.0 | Broad Singlet (br s) | N/A | Exchangeable proton, chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals. The chemical shifts are highly informative for confirming the substitution pattern.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (C=O) | ~175 - 180 | Carbonyl carbon in a conjugated system, significantly downfield. |

| C-2 (C-Br) | ~145 - 150 | Attached to bromine and nitrogen, expected to be downfield. |

| C-6 | ~138 - 142 | Aromatic CH carbon adjacent to nitrogen. |

| C-3 (C-OCH₃) | ~130 - 135 | Attached to the electron-donating methoxy group. |

| C-5 | ~110 - 115 | Aromatic CH carbon. |

| OCH₃ | ~56 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[4] |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials & Equipment:

-

This compound sample (~5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)[4]

Procedure:

-

Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often suitable for compounds with exchangeable protons) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick all peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within the molecule. The spectrum is expected to show characteristic absorption bands for the O-H/N-H, C=O, C=C, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3200 - 2800 | N-H / O-H stretch | Broad, Strong | Characteristic of hydrogen-bonded N-H (pyridinone) or O-H (pyridinol) groups.[5] |

| 1640 - 1680 | C=O stretch (Amide I) | Strong, Sharp | Indicates the presence of the pyridin-4-one carbonyl group. |

| 1550 - 1610 | C=C and C=N stretches | Medium-Strong | Aromatic ring vibrations. |

| 1200 - 1280 | C-O stretch (Aryl ether) | Strong | Corresponds to the C-O bond of the methoxy group. |

| ~1050 | C-O stretch (Aryl ether) | Medium | Corresponds to the C-O bond of the methoxy group. |

| 600 - 700 | C-Br stretch | Medium-Weak | Vibration of the carbon-bromine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain the infrared spectrum to identify the compound's functional groups.

Materials & Equipment:

-

This compound sample (solid)

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to measure the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition (via high-resolution MS) of the compound. The fragmentation pattern offers additional structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The most critical feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

| m/z Value | Ion | Rationale |

| 203 / 205 | [M]⁺ | Molecular ion peak. The two peaks of nearly equal intensity, separated by 2 Da, are the hallmark of a monobrominated compound. |

| 188 / 190 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 160 / 162 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

| 124 | [M - Br]⁺ | Loss of a bromine radical. |

Note: Predicted values are for the nominal mass. The PubChemLite entry for this compound predicts an [M+H]⁺ adduct at m/z 203.96547.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Autosampler vial with cap

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system[6]

Procedure:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent.

-

GC Method Setup:

-

Injector: Set to ~250 °C.

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium, at a constant flow rate.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Source Temperature: ~230 °C.

-

-

Injection & Acquisition: Inject 1 µL of the sample solution into the GC-MS.

-

Data Processing: Analyze the total ion chromatogram (TIC). Extract the mass spectrum from the peak corresponding to the analyte. Identify the molecular ion and key fragment ions, paying close attention to the bromine isotopic pattern.

Integrated Spectroscopic Analysis Workflow

Confirmation of the structure of this compound is achieved not by a single technique, but by the logical convergence of all data. The following workflow illustrates this integrated approach.

Caption: Workflow for integrated spectroscopic structure confirmation.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By combining the molecular weight and elemental information from Mass Spectrometry, functional group identification from IR Spectroscopy, and detailed connectivity mapping from ¹H and ¹³C NMR, one can build an unassailable case for the compound's structure. The predicted data and protocols in this guide provide a robust blueprint for researchers to successfully perform this characterization, ensuring the identity and purity of this valuable chemical entity.

References

-

PrepChem.com. (2018). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxypyridine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6BrNO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methoxypyridine. PubChem Compound Database. Retrieved from [Link]

-

Findlater, Z., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1555. Retrieved from [Link]

-

Singh, R. B., & Singh, N. P. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. Retrieved from [Link]

-

Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity - Supplementary Information. Records of Natural Products, 17(4), 726-730. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-3-methoxypyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-3-methoxypyridine - Optional[Raman] - Spectrum. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Potential biological activities of 2-Bromo-3-methoxypyridin-4-ol derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2-Bromo-3-methoxypyridin-4-ol Derivatives

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an attractive starting point for drug discovery.[1] This guide focuses on a specific, underexplored class of pyridine derivatives: those built upon the this compound core. While direct research on this specific scaffold is nascent, this document, written from the perspective of a Senior Application Scientist, synthesizes data from structurally related compounds to forecast its therapeutic potential. We will explore plausible synthetic routes, predict key biological activities including anticancer, antimicrobial, and enzyme-inhibitory properties, and provide detailed experimental protocols for their evaluation. The strategic placement of the bromo, methoxy, and hydroxyl functional groups offers a rich platform for chemical modification, suggesting that derivatives of this scaffold could be tailored to interact with a variety of biological targets.

The Pyridin-4-ol Scaffold: A Foundation for Drug Design

The pyridin-4-one, and its tautomer pyridin-4-ol, is a heterocyclic motif of significant interest. This core is present in compounds that exhibit a wide range of biological activities, from enzyme inhibition to receptor modulation.[2][3] The introduction of specific substituents onto this ring system is a proven strategy for fine-tuning pharmacological properties.

The this compound scaffold offers three key points for diversification and interaction:

-

The 4-hydroxyl group: This group can act as both a hydrogen bond donor and acceptor, crucial for binding to enzyme active sites. It also provides a handle for O-alkylation or acylation to modulate solubility and cell permeability.

-

The 2-bromo substituent: This is a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the exploration of extensive chemical space to optimize target engagement.

-

The 3-methoxy group: This electron-donating group modulates the electronic character of the pyridine ring. It can influence the pKa of the ring nitrogen and the 4-hydroxyl group, and its steric bulk can help orient the molecule within a binding pocket.

By leveraging these features, we can hypothesize a rational path toward novel therapeutics.

Synthetic Pathways and Derivatization Strategies

Proposed Synthesis of the Core Scaffold

The synthesis can be logically approached from a commercially available precursor, 2-bromo-3-pyridinol. The critical step is the introduction of the hydroxyl group at the C4 position, which can be achieved through an oxidation/rearrangement sequence.

Caption: Proposed synthetic route to the this compound core.

Derivatization via Cross-Coupling

The true potential of this scaffold is unlocked through derivatization at the C2 position. The bromine atom is ideally suited for Suzuki-Miyaura cross-coupling, enabling the installation of diverse (hetero)aromatic systems that are often critical for biological activity.

Caption: General workflow for derivatization using Suzuki cross-coupling.

Experimental Protocol: Synthesis of a Representative Derivative (2-(4-fluorophenyl)-3-methoxypyridin-4-ol)

This protocol is a predictive methodology based on standard procedures.

-

Step 1: Methylation of 2-Bromo-3-pyridinol.

-

To a stirred mixture of 2-bromo-3-pyridinol (1.0 eq) and pulverized potassium hydroxide (1.1 eq) in anhydrous DMSO, add methyl iodide (1.05 eq) dropwise at room temperature under a nitrogen atmosphere.[4][5]

-

Stir the reaction at 55-60 °C for 1 hour.

-

Pour the mixture into ice water and extract with diethyl ether.

-

Wash the organic phase sequentially with 1 N NaOH, water, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.

-

-

Step 2: N-Oxidation.

-

Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in dichloromethane (DCM).

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-bromo-3-methoxypyridine N-oxide.

-

-

Step 3: Acetic Anhydride Rearrangement.

-

Heat the crude 2-bromo-3-methoxypyridine N-oxide (1.0 eq) in acetic anhydride at 100-110 °C for 2-3 hours.

-

Cool the reaction and carefully quench with water.

-

Concentrate under reduced pressure to remove acetic acid and anhydride.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 2-bromo-3-methoxy-4-acetoxypyridine.

-

-

Step 4: Hydrolysis.

-

Dissolve the acetate intermediate in a mixture of methanol and 2N HCl.

-

Reflux the mixture for 2-4 hours until TLC indicates complete conversion.

-

Cool and neutralize with a saturated NaHCO₃ solution.

-

Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the core scaffold, this compound.

-

-

Step 5: Suzuki Coupling.

-

To a degassed solution of this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the mixture at 90 °C under a nitrogen atmosphere for 8-12 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the final product.

-

Predicted Biological Activities and Mechanistic Insights

Based on the activities of analogous pyridine-containing molecules, we can forecast several promising therapeutic applications for derivatives of this scaffold.

Anticancer Potential

Substituted pyridine and pyridin-4-one scaffolds are prevalent in oncology. They form the core of many kinase inhibitors by mimicking the ATP hinge-binding motif. For instance, sulfonamide methoxypyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[6] Similarly, other 2-substituted-4-methylpyridine derivatives have shown cytotoxicity against various cancer cell lines.[7]

Hypothesis: By coupling various (hetero)aryl groups at the C2 position, derivatives of this compound can be designed as kinase inhibitors. The 4-hydroxyl and 3-methoxy groups can form key hydrogen bonds within the ATP-binding pocket, while the appended aryl group can extend into hydrophobic regions to enhance potency and selectivity. The PI3K/mTOR pathway, often dysregulated in cancer, is a prime target.

Caption: Potential inhibition of the PI3K/mTOR signaling pathway.

Antimicrobial Activity

The urgent need for new antibiotics has driven research into novel chemical scaffolds.[1] Pyridine derivatives have emerged as a promising class of antimicrobial agents.[1] Specifically, alkyl pyridinol compounds have demonstrated potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial membrane.[8]

Hypothesis: Derivatives of this compound, particularly those functionalized with lipophilic side chains at the C2 position, could exhibit antimicrobial properties. The pyridinol core can anchor the molecule at the polar headgroup region of the cell membrane, while the lipophilic tail inserts into the lipid bilayer, causing destabilization and cell death.

Enzyme Inhibition: Neurodegenerative and Metabolic Diseases

The pyridine scaffold is a cornerstone in the design of inhibitors for enzymes implicated in a variety of diseases.

-

Cholinesterase Inhibition: Pyridine derivatives have been extensively studied as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[9][10][11] These inhibitors often feature an aromatic head to interact with the catalytic or peripheral anionic site of the enzyme.

-

Aldose Reductase Inhibition: Pyrido[1,2-a]pyrimidin-4-ones, which contain the pyridin-4-one core, are effective inhibitors of aldose reductase, an enzyme involved in diabetic complications.[3] The activity is highly dependent on phenol or catechol moieties, highlighting the importance of hydroxyl groups for binding.[3]

Hypothesis: The this compound scaffold is well-suited for development as an enzyme inhibitor. The core itself provides the necessary hydrogen bonding groups (4-OH), and derivatization at C2 can introduce moieties that target specific subsites within an enzyme's active site, conferring potency and selectivity.

| Compound Class | Biological Activity | Target / Cell Line | Reported Potency (IC₅₀ / Kᵢ) | Reference |

| Sulfonamide Methoxypyridine | PI3Kα/mTOR Inhibition | PI3Kα / mTOR | IC₅₀ = 0.51 nM / 2.0 nM | [6] |

| 2-Heteroaryl-4-methylpyridine | Anticancer | PC-3 (Prostate Cancer) | ~5-15 µM | [7] |

| Pyridine Carbamate (Compound 8) | Acetylcholinesterase Inhibition | human AChE | IC₅₀ = 0.153 µM | [9] |

| Pyrido[1,2-a]pyrimidin-4-one | Aldose Reductase Inhibition | Aldose Reductase (ALR2) | Submicromolar to Micromolar | [3] |

| Alkyl Pyridinol | Antimicrobial | S. aureus (MRSA) | MIC = 16 µg/mL | [8] |

Experimental Workflows for Biological Evaluation

To validate the predicted activities, a systematic screening cascade is necessary. The following protocols provide a foundation for the initial biological characterization of newly synthesized derivatives.

In Vitro Anticancer Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a 10 mM stock solution of each test derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells for vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging established knowledge from related pyridine derivatives, we can rationally predict its potential in oncology, infectious diseases, and the treatment of neurodegenerative disorders. The synthetic versatility afforded by the C2-bromo substituent is a key asset, allowing for the creation of large, diverse chemical libraries to probe structure-activity relationships (SAR).

Future work should focus on:

-

Library Synthesis: Executing the proposed synthetic and derivatization schemes to generate a library of diverse analogues.

-

High-Throughput Screening: Screening the library against a panel of cancer cell lines, bacterial strains, and relevant enzymes to identify initial hits.

-

SAR-Guided Optimization: Systematically modifying the most promising hits to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

Mechanism of Action Studies: For validated hits, performing further biochemical and cellular assays to elucidate the precise mechanism by which they exert their biological effect.

This structured approach will be critical in unlocking the full therapeutic potential of this exciting chemical scaffold.

References

-

PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. Retrieved from [Link]

-

Saeed, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 357-368. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2715. Retrieved from [Link]

-

Maccari, R., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Retrieved from [Link]

-

Echeverria, A., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 24(13), 10926. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.

-

Bolognesi, M. L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(7), 1021-1033. Retrieved from [Link]

-

Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Pyridin-4-yl)pyrimidin-2-ol (208936-44-1) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Bromo-3-methoxypyridin-4-ol in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-3-methoxypyridin-4-ol in Common Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical research. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted pyridinol derivative of interest in synthetic and medicinal chemistry. We will explore the theoretical principles governing its solubility, predict its behavior in various common organic solvents, and provide robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Theoretical Framework: Predicting Solubility

The solubility of a compound is fundamentally dictated by the interplay of intermolecular forces between the solute and the solvent. The age-old principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[1][2]

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure and the functional groups that define its physicochemical properties.

-

Pyridine Ring: The core structure is a pyridine ring, a heterocyclic aromatic compound. The nitrogen atom in the ring is electronegative, making pyridine a polar molecule and capable of acting as a hydrogen bond acceptor.[3] Pyridine itself is miscible with water and a broad range of organic solvents.[3][4]

-

Hydroxyl Group (-OH): The C4-hydroxyl group is a potent hydrogen bond donor and acceptor. This group significantly increases the molecule's polarity and its potential for high solubility in protic solvents like water and alcohols.

-

Bromo Group (-Br): The C2-bromo substituent is electronegative, contributing to the molecule's overall dipole moment. While it adds some polar character, its primary contribution to intermolecular forces is through weaker dipole-dipole and London dispersion forces.

-

Methoxy Group (-OCH₃): The C3-methoxy group is moderately polar. The oxygen atom can act as a hydrogen bond acceptor, but the methyl group adds nonpolar character.

Overall Molecular Polarity: The combination of a hydrogen-bonding hydroxyl group, a polar pyridine ring, and two polar substituents (bromo and methoxy) renders this compound a predominantly polar molecule. Its solubility will be highest in solvents that can effectively engage in hydrogen bonding and strong dipole-dipole interactions.

The Influence of Solvent Properties

The choice of solvent is critical. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the prominent -OH group, this compound is expected to exhibit significant solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are excellent at solvating polar molecules. High solubility is anticipated in solvents like DMSO and DMF, which can accept hydrogen bonds from the solute's hydroxyl group.

-

Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents primarily interact through weak London dispersion forces. A significant mismatch in polarity exists, leading to a prediction of low solubility.[2]

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents are weakly polar. While chloroform can act as a weak hydrogen bond donor, the overall interaction potential is moderate. Therefore, moderate to low solubility is expected.

Predicted Solubility Profile

Based on the structural analysis, the following table summarizes the expected qualitative solubility of this compound. This serves as a hypothesis to be validated by experimental testing.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group and pyridine nitrogen. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Polar Aprotic | Acetonitrile, Acetone | Moderate | Good dipole-dipole interactions, but less effective hydrogen bond acceptors than DMSO/DMF. |

| Weakly Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Low to Moderate | Mismatch in polarity and hydrogen bonding capability limits extensive solvation. |

| Nonpolar | Hexane, Cyclohexane, Toluene | Very Low / Insoluble | Significant mismatch in intermolecular forces; "like dissolves like" principle predicts poor solubility.[1][2] |

Experimental Determination of Solubility: Protocols and Causality

Theoretical predictions must be confirmed through empirical testing. The following protocols are designed to be robust and self-validating for determining the solubility of this compound.

Workflow for Solubility Determination

The overall process involves a preliminary qualitative screening followed by a more rigorous quantitative analysis for solvents of interest.

Caption: Workflow for solubility assessment.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, preliminary assessment of solubility, ideal for screening a wide range of solvents.[5][6]

Methodology:

-

Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound into a small, dry test tube or vial.

-

Causality: Using a fixed, known mass allows for a semi-quantitative estimation (e.g., soluble > 10 mg/mL).

-

-

Solvent Addition: Add 1 mL of the selected organic solvent to the vial in portions (e.g., 0.5 mL followed by another 0.5 mL).

-

Causality: Stepwise addition helps observe the dissolution process.

-

-

Agitation: Securely cap the vial and shake vigorously for 30-60 seconds. A vortex mixer is recommended for consistency.

-

Causality: Vigorous agitation is crucial to break down solute aggregates and maximize the surface area exposed to the solvent, ensuring the system reaches equilibrium faster.

-

-

Observation: Allow the mixture to stand for at least one minute and observe against a contrasting background.

-

Classification:

-

Soluble: A clear, homogeneous solution with no visible solid particles.

-

Partially Soluble: The solution appears cloudy, or some solid material remains undissolved.

-

Insoluble: The bulk of the solid material remains undissolved, and the solvent remains clear or only slightly cloudy. Self-Validation: The protocol's trustworthiness comes from its simplicity and clear observational endpoints. Repeating the test with a fresh sample confirms the initial observation.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

System Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" means enough solid is added so that undissolved material is clearly visible after equilibration.

-

Causality: Starting with excess solid ensures that the resulting solution is saturated.

-

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., at 25°C) for an extended period (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vial stand in the temperature bath until the excess solid has settled, leaving a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE or nylon).

-

Causality: Filtering is a critical, self-validating step to ensure that no microscopic solid particles are transferred, which would artificially inflate the measured concentration.

-

-

Analysis: Dilute the filtered aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in units of mg/mL, g/L, or mol/L.

Data Reporting Template

The following table should be used to systematically record experimental findings. It is crucial to specify the temperature at which quantitative measurements were made.

| Solvent | Solvent Class | Qualitative Solubility (e.g., 10 mg/mL) | Quantitative Solubility at 25°C (mg/mL) |

| Water | Polar Protic | [Experimental Result] | [Experimental Result] |

| Methanol | Polar Protic | [Experimental Result] | [Experimental Result] |

| Ethanol | Polar Protic | [Experimental Result] | [Experimental Result] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Result] | [Experimental Result] |

| Acetonitrile | Polar Aprotic | [Experimental Result] | [Experimental Result] |

| Dichloromethane (DCM) | Weakly Polar | [Experimental Result] | [Experimental Result] |

| Ethyl Acetate | Weakly Polar | [Experimental Result] | [Experimental Result] |

| Toluene | Nonpolar | [Experimental Result] | [Experimental Result] |